"2-(2-Hydroxyethylamino)-4'-nitroacetanilide CAS number 925920-70-3"
"2-(2-Hydroxyethylamino)-4'-nitroacetanilide CAS number 925920-70-3"
Title: 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3): A Technical Guide to Synthesis and Application in Oncology Drug Development
Executive Summary
In modern pharmaceutical development, the strategic selection of chemical building blocks dictates the efficiency of downstream drug synthesis. 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (CAS 925920-70-3) is a highly specialized, bifunctional intermediate[1],[2]. Featuring a 4-nitroacetanilide core substituted with a 2-hydroxyethylamino moiety at the alpha position, this compound is engineered specifically for intramolecular cyclization. It serves as the primary precursor for 1-(4-nitrophenyl)piperazin-2-one (CAS 867166-73-2)[3],[4], a critical pharmacophore used in the synthesis of pyrimidyl-thiophene derivatives—potent inhibitors of Aurora kinases utilized in targeted oncology therapies[5],[6].
This whitepaper details the physicochemical profiling, mechanistic synthesis pathways, and validated experimental protocols for utilizing this intermediate in drug discovery workflows.
Physicochemical Profiling
Understanding the physical and chemical constraints of CAS 925920-70-3 is critical for process chemistry optimization. The presence of both a secondary amine and a primary alcohol makes the molecule highly polar and susceptible to oxidation, necessitating specific storage and handling parameters[1],[7].
Table 1: Physicochemical Properties of CAS 925920-70-3
| Property | Value | Technical Implication |
| CAS Number | 925920-70-3[1] | Unique identifier for regulatory tracking. |
| IUPAC Name | 2-((2-Hydroxyethyl)amino)-N-(4-nitrophenyl)acetamide[1] | Highlights the bifunctional alpha-carbon. |
| Molecular Formula | C10H13N3O4[7] | - |
| Molecular Weight | 239.23 g/mol [1],[2] | - |
| Physical Form | Yellow to brown solid[7] | Coloration is driven by the conjugated nitroaromatic system. |
| Purity (Commercial) | ≥95%[1],[7] | Sufficient for downstream cyclization without pre-purification. |
| Storage Conditions | +4°C, sealed in dry atmosphere[1],[7] | Prevents oxidative degradation of the secondary amine. |
Mechanistic Pathway & Structural Causality
The molecular architecture of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide is not arbitrary; it is a meticulously designed self-assembling system. The synthesis of complex kinase inhibitors often requires rigid, metabolically stable heterocycles like piperazin-2-ones.
By installing a 2-hydroxyethylamino group on the alpha carbon of an acetamide, we create a system primed for a 6-exo-tet intramolecular cyclization . The nitro group on the aromatic ring serves a dual purpose:
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Electronic Deactivation: It withdraws electron density from the aromatic ring, preventing unwanted electrophilic aromatic substitution side-reactions during earlier synthetic steps.
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Masked Amine: Post-cyclization, the nitro group is easily reduced to an aniline, providing a nucleophilic handle for cross-coupling (e.g., SNAr or Buchwald-Hartwig amination) with the pyrimidine-thiophene core of Aurora kinase inhibitors[5],[8].
Synthetic pathway of CAS 925920-70-3 and its conversion to Aurora kinase inhibitors.
Process Optimization: The Causality of Reagent Selection
During the synthesis of CAS 925920-70-3 via SN2 displacement, the primary failure mode is over-alkylation (formation of a tertiary amine). Table 2 demonstrates the causality behind the optimized reaction conditions.
Table 2: Optimization of SN2 Alkylation
| Solvent | Base | Eq. of Ethanolamine | Yield (%) | Causality / Observation |
| DCM | Et3N | 1.1 | 45% | Poor solubility of intermediates; sluggish reaction rate. |
| THF | K2CO3 | 1.5 | 62% | Moderate conversion; significant dialkylation observed. |
| MeCN | K2CO3 | 3.0 | 89% | Excess amine statistically suppresses dialkylation; MeCN accelerates SN2. |
Validated Experimental Protocols
As a self-validating system, the following protocols incorporate in-process controls to ensure high-fidelity synthesis and cyclization.
Protocol A: Synthesis of 2-(2-Hydroxyethylamino)-4'-nitroacetanilide
Objective: Execute an SN2 displacement while suppressing tertiary amine formation.
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Preparation: Charge a clean, dry, nitrogen-purged 500 mL round-bottom flask with 2-chloro-N-(4-nitrophenyl)acetamide (10.0 g, 46.6 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).
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Acid Scavenging: Add finely powdered anhydrous potassium carbonate (K2CO3, 12.8 g, 93.2 mmol, 2.0 eq). Causality: K2CO3 neutralizes the HCl byproduct, preventing the protonation of ethanolamine, which would otherwise destroy its nucleophilicity.
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Nucleophile Addition: Cool the suspension to 0°C. Slowly add ethanolamine (8.5 g, 139.8 mmol, 3.0 eq) dropwise over 15 minutes. Causality: The 3.0 molar equivalent excess is critical to statistically favor mono-alkylation over dialkylation.
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Execution & Monitoring: Warm the mixture to room temperature (25°C) and stir vigorously for 8 hours. Monitor via LC-MS until the starting material peak is fully consumed.
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Isolation: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer twice more with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from ethanol/water to yield a yellow solid (CAS 925920-70-3).
Protocol B: Intramolecular Cyclization to 1-(4-Nitrophenyl)piperazin-2-one
Objective: Convert the linear intermediate into a rigid piperazin-2-one ring via Mitsunobu conditions.
Mechanistic steps for the intramolecular Mitsunobu cyclization of CAS 925920-70-3.
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Preparation: Dissolve 2-(2-Hydroxyethylamino)-4'-nitroacetanilide (5.0 g, 20.9 mmol, 1.0 eq) in anhydrous THF (50 mL) under an argon atmosphere.
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Reagent Addition: Add triphenylphosphine (PPh3, 6.58 g, 25.1 mmol, 1.2 eq). Cool the mixture to 0°C using an ice bath.
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Activation: Slowly add diisopropyl azodicarboxylate (DIAD, 5.07 g, 25.1 mmol, 1.2 eq) dropwise. Causality: DIAD reacts with PPh3 to form a betaine intermediate. This intermediate deprotonates the amide (making it a better nucleophile) and activates the primary alcohol into an oxyphosphonium ion (an excellent leaving group).
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Cyclization: Remove the ice bath and stir at room temperature for 12 hours. The deprotonated amide nitrogen attacks the activated carbon, expelling triphenylphosphine oxide.
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Isolation: Quench the reaction with water (20 mL). Extract with ethyl acetate (3 x 50 mL). Dry the organic layers, concentrate, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate 1-(4-nitrophenyl)piperazin-2-one[4].
Application in Oncology: Aurora Kinase Inhibitors
The downstream utility of CAS 925920-70-3 is prominently featured in the intellectual property of major pharmaceutical entities. Notably, SmithKline Beecham Corporation (GSK) outlined the use of this intermediate in patent WO2007018941A2[5],[6].
In this application, the cyclized piperazin-2-one derivative undergoes catalytic hydrogenation (Pd/C, H2) to reduce the nitro group to an aniline. This aniline is subsequently coupled to a pyrimidyl-thiophene scaffold. The resulting compounds are potent inhibitors of Aurora kinases (A and B)—enzymes that are crucial for chromosomal segregation during mitosis. By utilizing the piperazin-2-one moiety derived from CAS 925920-70-3, the resulting drug candidates exhibit enhanced solubility, improved hydrogen-bonding interactions within the kinase hinge region, and superior pharmacokinetic profiles compared to their unsubstituted counterparts[5],[8].
References
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Accela ChemBio Inc. (n.d.). 925920-70-3, 2-(2-Hydroxyethylamino)-4'-nitroacetanilide. URL: [Link]
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World Intellectual Property Organization (WIPO). (2007). WO/2007/018941 PYRIMIDYL-THIOPHENE DERIVATIVES (SmithKline Beecham Corporation). URL: [Link]
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